(Z)-ethyl 4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoate

Medicinal Chemistry Physicochemical Profiling Permeability Prediction

(Z)-Ethyl 4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoate (CAS 429650-55-5) is a synthetic thiazolidinone derivative composed of a 2,4-dioxothiazolidin-5-ylidene core linked via an acetamido spacer to an ethyl benzoate moiety. The compound belongs to a broad class of 5-ylidene-thiazolidine-2,4-diones that have been investigated for antimicrobial, 15-PGDH inhibitory, and antioxidant activities.

Molecular Formula C14H12N2O5S
Molecular Weight 320.32
CAS No. 429650-55-5
Cat. No. B2980502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-ethyl 4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoate
CAS429650-55-5
Molecular FormulaC14H12N2O5S
Molecular Weight320.32
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C=C2C(=O)NC(=O)S2
InChIInChI=1S/C14H12N2O5S/c1-2-21-13(19)8-3-5-9(6-4-8)15-11(17)7-10-12(18)16-14(20)22-10/h3-7H,2H2,1H3,(H,15,17)(H,16,18,20)/b10-7-
InChIKeyVTEHFZOFGYYPSP-YFHOEESVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-Ethyl 4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoate: Procurement-Relevant Structural Baseline


(Z)-Ethyl 4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoate (CAS 429650-55-5) is a synthetic thiazolidinone derivative composed of a 2,4-dioxothiazolidin-5-ylidene core linked via an acetamido spacer to an ethyl benzoate moiety [1]. The compound belongs to a broad class of 5-ylidene-thiazolidine-2,4-diones that have been investigated for antimicrobial, 15-PGDH inhibitory, and antioxidant activities [2].

Why Generic Substitution of (Z)-Ethyl 4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoate Remains Unvalidated


No peer-reviewed head-to-head studies comparing the biological or physicochemical performance of (Z)-ethyl 4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoate against its closest structural analogs (e.g., the free carboxylic acid CAS 378224-67-0, the methyl ester, or the isopropyl ester) were identified in the accessible literature. While class-level SAR data on related 5-ylidene-thiazolidinediones indicate that ester group variation can modulate 15-PGDH inhibitory potency and antibacterial activity, the absence of direct quantitative comparator evidence for this specific compound means that substitution claims cannot be rigorously supported at this time [1].

Quantitative Differentiation Evidence for (Z)-Ethyl 4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoate


Structural and Predicted Physicochemical Differentiation from the Free Carboxylic Acid Analog (CAS 378224-67-0)

Compared to the free carboxylic acid analog (Z)-4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoic acid (CAS 378224-67-0), the ethyl ester exhibits computed property differences expected to influence membrane permeability and solubility [1]. No experimental logP, logD, or PAMPA data were found for either compound in peer-reviewed literature.

Medicinal Chemistry Physicochemical Profiling Permeability Prediction

In Silico Differentiation from Benzylidene-Thiazolidinedione 15-PGDH Inhibitors

The target compound's 5-ylidene-acetamido linker differs structurally from the 5-benzylidene or ((2,4-dioxothiazolidin-5-ylidene)methyl)phenyl scaffolds of published 15-PGDH inhibitors such as compound 29 (IC50 = 0.0131 µM) and compound 59 (PGE2 increase = 579%) [1]. No 15-PGDH inhibitory data exist for the target compound itself, so potency cannot be directly compared.

15-PGDH Inhibition Wound Healing Comparative SAR

Class-Level Antibacterial Activity Inference Against Gram-Positive Strains

The target compound shares the 2,4-dioxothiazolidin-5-ylidene core with derivatives that exhibited MIC values as low as 3.91 mg/L against Gram-positive strains, comparable to oxacillin and cefuroxime [1]. However, the target compound was not among those specifically tested, so any quantitative comparison with established antibiotics or with the closely related (Z)-2-(2,4-dioxothiazolidin-5-ylidene)acetamido-acetic acid derivatives cannot be made.

Antibacterial Gram-Positive MIC Comparison

Research Application Scenarios for (Z)-Ethyl 4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoate Based on Class-Level Precedents


Exploratory 15-PGDH Inhibitor Screening with Structural Novelty

The compound possesses a 5-ylidene-acetamido linker distinct from the benzylidene and methylenephenyl scaffolds of published 15-PGDH inhibitors. It can be used in primary screening campaigns to determine whether this linker modification yields novel SAR for prostaglandin E2 modulation and wound healing applications [1].

Antibacterial Scaffold Optimization with Ester Prodrug Design

Given the class-level antibacterial activity against Gram-positive strains, the ethyl ester form may serve as a prodrug or permeability-enhancing analog of the carboxylic acid series. Researchers can evaluate its MIC values against reference strains alongside the free acid parent (CAS 378224-67-0) to quantify the impact of esterification on antibacterial potency [2].

Physicochemical Comparative Study of Ester vs. Acid Analogs

The compound is suitable for head-to-head experimental determination of logP, logD, solubility, and Caco-2 permeability against its free acid counterpart. Such data would directly address the current evidence gap and inform whether the ethyl ester provides a measurable advantage in membrane permeability for cell-based assays [3].

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